

In-Depth Technical Guide: Chemical Properties of 2,5-dichloro-N-phenylbenzenesulfonamide

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Compound of Interest

Compound Name: 2,5-dichloro-N-phenylbenzenesulfonamide

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Introduction

2,5-dichloro-N-phenylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical properties of **2,5-dichloro-N-phenylbenzenesulfonamide**, including its physicochemical characteristics, spectral data, and potential biological activities, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

While specific experimental data for **2,5-dichloro-N-phenylbenzenesulfonamide** is not extensively available in the public domain, its properties can be reliably inferred from its chemical structure and data from closely related analogs.

Table 1: Physicochemical Properties of **2,5-dichloro-N-phenylbenzenesulfonamide** and Related Compounds

Property	2,5-dichloro-N-phenylbenzenesulfonamide	N-(2,5-Dichlorophenyl)benzenesulfonamide[1]	2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide
Molecular Formula	C ₁₂ H ₉ Cl ₂ NO ₂ S[2]	C ₁₂ H ₉ Cl ₂ NO ₂ S[1]	C ₁₃ H ₁₁ Cl ₂ NO ₂ S
Molecular Weight	302.18 g/mol [2]	302.16 g/mol [1]	316.21 g/mol
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
Solubility	Expected to be soluble in organic solvents like dichloromethane, acetone, and acetonitrile.	Recrystallized from dilute ethanol.	Soluble in dichloromethane.[3]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of synthetic compounds. While specific spectra for **2,5-dichloro-N-phenylbenzenesulfonamide** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, was used for its characterization, indicating its utility in identifying key functional groups.[4] The expected characteristic IR absorption bands for **2,5-dichloro-N-phenylbenzenesulfonamide** would include:

- N-H stretch: A peak in the region of 3200-3400 cm⁻¹[4]
- Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹
- S=O asymmetric and symmetric stretch: Strong absorptions around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[4]

- C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the chlorine atoms. For a similar compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, NMR spectra were recorded for its characterization. [\[4\]](#)

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show cleavage of the S-N bond and loss of SO_2 .

Experimental Protocols

Synthesis of 2,5-dichloro-N-phenylbenzenesulfonamide (Analogous Procedure)

A reliable method for the synthesis of N-aryl sulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. The following is an adapted protocol based on the synthesis of the closely related compound, 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide. [\[3\]](#)

Materials:

- Aniline
- 2,5-dichlorobenzenesulfonyl chloride
- Dichloromethane (DCM)
- Triethylamine
- 1M Hydrochloric acid (HCl)

Procedure:

- Dissolve aniline in dichloromethane in a round-bottom flask.

- Add 2,5-dichlorobenzenesulfonyl chloride to the solution.
- Stir the mixture at room temperature.
- Maintain the pH of the reaction mixture at 8-9 by the dropwise addition of triethylamine.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, acidify the reaction mixture to pH 1-2 with 1M HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer (DCM).
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **2,5-dichloro-N-phenylbenzenesulfonamide**.

Diagram 1: Synthesis Workflow



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Caption: General workflow for the synthesis of **2,5-dichloro-N-phenylbenzenesulfonamide**.

Potential Biological Activities and Signaling Pathways

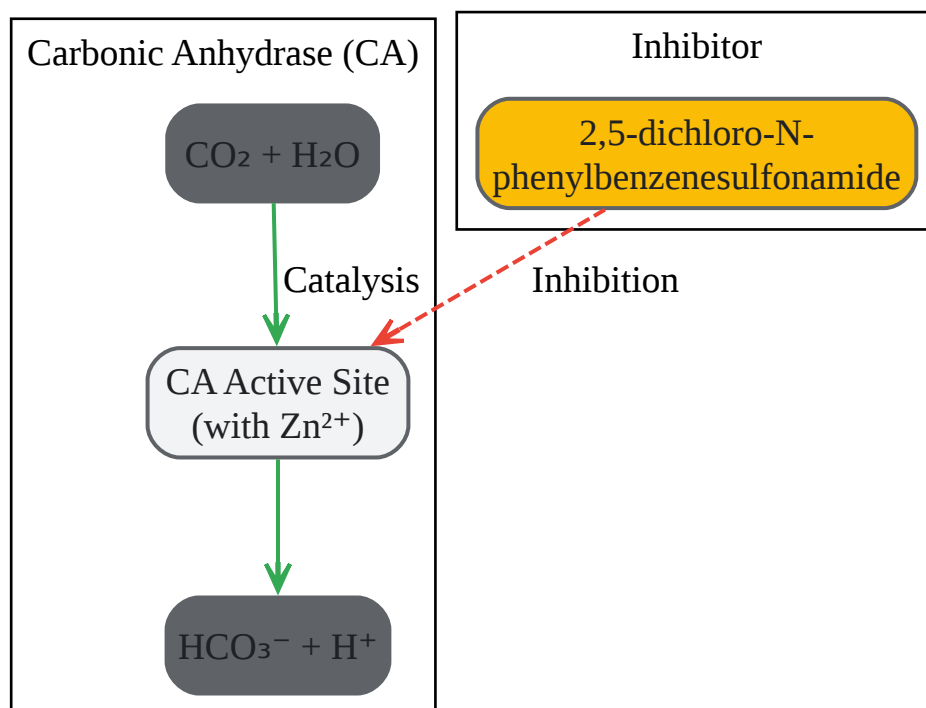
Benzenesulfonamide derivatives are a well-established class of compounds with diverse biological activities. While no specific biological data for **2,5-dichloro-N-phenylbenzenesulfonamide** has been reported, its structural features suggest potential for anticancer and antimicrobial activities, likely through the inhibition of carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and resistance to therapy.[5] The sulfonamide moiety is a key

pharmacophore for CA inhibitors, as the deprotonated sulfonamide nitrogen can coordinate to the zinc ion in the active site of the enzyme, leading to potent inhibition.[6] The presence of two chlorine atoms on the benzene ring of **2,5-dichloro-N-phenylbenzenesulfonamide** may influence its binding affinity and selectivity for different CA isoforms.

Diagram 2: Carbonic Anhydrase Inhibition Pathway



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